
TASP 0433864
Overview
Description
TASP 0433864, also known by its chemical name (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide, is a selective positive allosteric modulator of metabotropic glutamate 2 receptors. This compound has shown significant potential in neurophysiological and antipsychotic applications due to its ability to modulate neurotransmitter activity .
Preparation Methods
The synthesis of TASP 0433864 involves several steps, starting with the preparation of the core imidazo[2,1-b]oxazole structure. The synthetic route typically includes:
Formation of the imidazo[2,1-b]oxazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenoxy group: The phenoxy group is introduced via a nucleophilic substitution reaction.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
TASP 0433864 undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Potential
The primary applications of TASP 0433864 are in the areas of neuropsychiatry and neurophysiology:
- Antipsychotic Effects : Research indicates that this compound may have antipsychotic properties, as it can potentiate the inhibitory effects of other compounds like DCG IV on excitatory postsynaptic potentials in hippocampal slices. This suggests a potential role in managing conditions such as schizophrenia .
- Neuroprotective Effects : The compound has shown promise in reducing locomotor activity increases induced by drugs such as ketamine and methamphetamine, indicating possible neuroprotective effects against substance-induced hyperactivity .
- Neurophysiological Studies :
- Behavioral Assessments in Animal Models :
- Pharmacological Comparisons :
Mechanism of Action
TASP 0433864 exerts its effects by selectively modulating metabotropic glutamate 2 receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, glutamate. This modulation leads to increased inhibitory neurotransmission, which can counteract the hyperactivity of excitatory neurotransmitters often observed in conditions like schizophrenia .
Comparison with Similar Compounds
TASP 0433864 is unique in its high selectivity and potency as a positive allosteric modulator of metabotropic glutamate 2 receptors. Similar compounds include:
LY487379: A compound with similar modulatory effects but different chemical structure and potency.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, selectivity, and potency.
Biological Activity
TASP 0433864 is a compound recognized for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has been the subject of various studies aimed at understanding its biological activity, mechanisms of action, and potential therapeutic applications.
This compound functions by binding to the transmembrane domains of mGluRs, enhancing receptor activation in response to glutamate. This allosteric modulation leads to increased receptor internalization and signaling efficacy. Studies have shown that co-application of this compound with glutamate results in significant internalization of mGluR2, indicating its potent modulatory effects on receptor dynamics .
Key Studies and Results
- Internalization Assays :
- Functional Characterization :
- Comparative Analysis :
Application in Psychiatric Disorders
Research has highlighted the potential of this compound in addressing symptoms associated with psychiatric disorders characterized by dysregulated glutamatergic signaling. For instance, its ability to modulate impulsivity through G-protein signaling pathways has been explored in preclinical models of conditions such as ADHD and addiction .
- Study Design : Mice were subjected to behavioral tests assessing impulsivity following treatment with this compound. Results indicated a significant reduction in impulsive responses, suggesting that modulation of mGluR activity could offer therapeutic benefits for impulse control disorders.
Data Summary
Parameter | This compound | Comparison Compound | Notes |
---|---|---|---|
Maximum FRET Increase | ~1.3 times | LY48 | Indicates higher efficacy |
Internalization Effect | Significant | Minimal with LY341495 | Stronger modulation observed |
Impulsivity Reduction | Yes | Not applicable | Effective in preclinical models |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying TASP 0433864?
-
Methodological Answer : A well-structured research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and integrate frameworks like PICO (Population, Intervention, Comparison, Outcome) for preclinical studies. For this compound, focus on gaps in existing literature, such as its mechanism of action or unexplored biological targets. Ensure the question is complex (e.g., "How does this compound modulate [specific pathway] in [cell type/model] under varying pH conditions?") and avoids broad phrasing. Use systematic literature reviews to identify knowledge gaps and refine hypotheses .
-
Table: Key Criteria for Research Questions
Criterion | Application to this compound Research |
---|---|
Feasible | Align with available lab resources and timelines. |
Novel | Address understudied aspects (e.g., metabolite stability). |
Relevant | Link to current trends (e.g., targeted therapies). |
Q. What experimental design considerations are critical for this compound studies?
-
Methodological Answer : Adopt a robust design with controls for confounding variables (e.g., solvent effects, temperature fluctuations). For in vitro assays, include positive/negative controls and replicate experiments across independent batches to ensure reproducibility. Follow guidelines for reporting methods, such as detailing synthesis protocols (e.g., purity verification via HPLC) and statistical power calculations for sample size .
-
Table: Experimental Variables
Variable Type | Example for this compound |
---|---|
Independent | Dosage, exposure time. |
Dependent | Enzyme inhibition rate, cytotoxicity. |
Controlled | Cell culture conditions, solvent concentration. |
Q. How to conduct a comprehensive literature review for this compound?
- Methodological Answer : Use databases like PubMed and SciFinder to retrieve primary sources, prioritizing peer-reviewed journals. Critically evaluate studies for biases (e.g., conflict of interest in industry-funded research) and synthesize findings into a comparative table. Focus on gaps, such as conflicting results in pharmacokinetic profiles or unvalidated mechanistic claims .
Q. What are best practices for ensuring reproducibility in this compound experiments?
- Methodological Answer : Document all protocols in detail, including equipment calibration and reagent lot numbers. Share raw data and code for statistical analysis in supplementary materials. For synthesis, validate compound identity through NMR, mass spectrometry, and elemental analysis, as required by leading chemistry journals .
Q. How to select analytical methods for characterizing this compound?
- Methodological Answer : Match methods to research objectives:
- Structural Elucidation : XRD or cryo-EM for crystalline forms.
- Purity Assessment : HPLC with UV/Vis detection.
- Functional Analysis : Surface plasmon resonance (SPR) for binding affinity.
Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo data for this compound?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability and tissue penetration. Use in silico tools (e.g., molecular docking) to predict metabolite interactions. Replicate in vivo conditions in 3D cell cultures or organ-on-a-chip systems to bridge discrepancies .
Q. What strategies optimize cross-disciplinary approaches for this compound research?
- Methodological Answer : Integrate computational chemistry (e.g., QSAR models), bioinformatics (pathway analysis), and synthetic biology (engineered biosensors). Establish collaboration frameworks with shared data repositories and regular interdisciplinary team reviews .
Q. How to design longitudinal studies for this compound’s long-term effects?
- Methodological Answer : Use staggered dosing regimens in animal models and incorporate biomarkers for early toxicity detection. Apply mixed-effects models to account for individual variability and censored data. Ensure ethical compliance through IACUC-approved protocols .
Q. What methodologies address batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst load) via DOE (Design of Experiments). Characterize intermediates with real-time PAT (Process Analytical Technology) tools like FTIR. Compare batch analyses using multivariate statistics (PCA or PLS) .
Q. How to apply machine learning to predict this compound’s interactions?
- Methodological Answer :
Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors or fingerprinting. Validate predictions with in vitro assays for key targets. Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and prioritize experimental follow-ups .
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYTLCSQBACIP-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.